Cas no 29377-72-8 (9-methyl-9H-carbazole-3,6-dicarbaldehyde)
9-methyl-9H-carbazole-3,6-dicarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl-
- 9-methyl-9H-carbazole-3,6-dicarbaldehyde
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- Inchi: 1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3
- InChI Key: ADDBIFUIFFYIQN-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=C(C=1)C1C=C(C=O)C=CC=1N2C
Computed Properties
- Exact Mass: 237.07903
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 39.07
9-methyl-9H-carbazole-3,6-dicarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H855178-250mg |
9-methyl-9H-carbazole-3,6-dicarbaldehyde |
29377-72-8 | 93% | 250mg |
3,478.00 | 2021-05-17 | |
| Chemenu | CM458551-250mg |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Enamine | EN300-1272036-1.0g |
9-methyl-9H-carbazole-3,6-dicarbaldehyde |
29377-72-8 | 1g |
$0.0 | 2023-06-08 | ||
| Aaron | AR00BJQM-50mg |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 50mg |
$263.00 | 2025-03-31 | ||
| Aaron | AR00BJQM-100mg |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 100mg |
$380.00 | 2025-03-31 | ||
| Aaron | AR00BJQM-250mg |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95% | 250mg |
$533.00 | 2025-02-10 | |
| Aaron | AR00BJQM-500mg |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95% | 500mg |
$824.00 | 2025-02-10 | |
| Aaron | AR00BJQM-1g |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95% | 1g |
$1048.00 | 2025-02-10 | |
| Aaron | AR00BJQM-2.5g |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95% | 2.5g |
$2175.00 | 2025-02-10 | |
| Aaron | AR00BJQM-5g |
9H-Carbazole-3,6-dicarboxaldehyde, 9-methyl- |
29377-72-8 | 95% | 5g |
$4274.00 | 2025-02-10 |
9-methyl-9H-carbazole-3,6-dicarbaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 9-methyl-9H-carbazole-3,6-dicarbaldehyde
9-Methyl-9H-carbazole-3,6-dicarbaldehyde: A Versatile Building Block in Organic Synthesis and Materials Science
9-Methyl-9H-carbazole-3,6-dicarbaldehyde (CAS No. 29377-72-8) is a highly functionalized carbazole derivative that has gained significant attention in recent years due to its unique structural features and broad applicability in various scientific fields. As a dicarbaldehyde-substituted carbazole, this compound serves as a crucial intermediate in the synthesis of advanced materials, pharmaceuticals, and optoelectronic devices. The presence of both the electron-rich carbazole core and reactive aldehyde groups makes it an exceptionally versatile building block for constructing complex molecular architectures.
The growing interest in 9-methyl-9H-carbazole-3,6-dicarbaldehyde applications reflects current research trends focusing on sustainable materials and energy-efficient technologies. Scientists are particularly interested in how this compound can contribute to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic materials. Recent studies have demonstrated its potential in creating highly efficient blue-emitting materials, addressing one of the key challenges in display technology.
From a synthetic chemistry perspective, carbazole-3,6-dicarbaldehyde derivatives offer remarkable opportunities for structural modification. The two aldehyde groups at positions 3 and 6 allow for various condensation reactions, enabling the creation of Schiff bases, imines, and other valuable intermediates. This reactivity pattern makes 9-methyl-9H-carbazole-3,6-dicarbaldehyde synthesis a popular topic among researchers exploring novel organic transformations and catalytic processes.
The thermal and photochemical stability of 9-methyl carbazole derivatives has become particularly relevant in the context of developing durable materials for harsh environments. Many researchers are investigating how the incorporation of this compound into polymers and small molecules can enhance material performance under extreme conditions. These investigations align with current industry demands for materials that can withstand high temperatures and prolonged UV exposure without degradation.
In pharmaceutical research, the carbazole dicarbaldehyde scaffold has shown promise as a precursor for bioactive molecules. While not directly therapeutic itself, its structural features make it valuable for designing drug candidates with improved pharmacokinetic properties. The rigid carbazole core provides excellent π-stacking capabilities, which can be exploited to enhance drug-target interactions in medicinal chemistry applications.
The commercial availability of 9-methyl-9H-carbazole-3,6-dicarbaldehyde has improved significantly in recent years, reflecting its growing importance in research and development. Suppliers now offer various purity grades to meet different application requirements, from standard laboratory use to high-purity material for electronic applications. This accessibility has contributed to its increasing adoption across multiple disciplines.
Environmental considerations in the production and use of carbazole-based compounds have become a significant focus area. Researchers are developing greener synthetic routes to 9-methyl-9H-carbazole-3,6-dicarbaldehyde that minimize hazardous byproducts and reduce energy consumption. These efforts align with the broader chemical industry's shift toward sustainable practices and circular economy principles.
Analytical characterization of 9-methyl-9H-carbazole-3,6-dicarbaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for quality control and structural verification, especially when the compound is used as a precursor for high-value materials. The distinct spectroscopic signatures of this molecule make it relatively straightforward to identify and quantify in complex mixtures.
Future research directions for carbazole-3,6-dicarbaldehyde chemistry are likely to explore its potential in emerging technologies such as organic batteries, molecular electronics, and smart materials. The compound's ability to participate in both covalent and non-covalent interactions makes it particularly attractive for designing functional materials with precisely controlled properties. These developments could have significant implications for next-generation electronic devices and energy storage systems.
Safety considerations for handling 9-methyl-9H-carbazole-3,6-dicarbaldehyde follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. Storage typically requires protection from light and moisture to maintain stability over extended periods.
The economic potential of carbazole-based intermediates like 9-methyl-9H-carbazole-3,6-dicarbaldehyde continues to grow as their applications expand into new technological areas. Market analysts predict increasing demand for such specialized chemicals, particularly in Asia's rapidly developing electronics and materials sectors. This trend underscores the compound's importance in contemporary chemical innovation and industrial applications.
Academic interest in 9-methyl-9H-carbazole-3,6-dicarbaldehyde properties has generated numerous publications in recent years, covering aspects from fundamental chemistry to applied materials science. The compound's unique combination of electronic properties and synthetic versatility makes it a frequent subject of computational studies as well, helping researchers predict and optimize its behavior in various applications.
Scale-up challenges for 9-methyl-9H-carbazole-3,6-dicarbaldehyde production are being addressed through continuous process optimization. Manufacturers are developing more efficient purification methods and synthetic routes to meet the growing demand while maintaining high quality standards. These improvements are crucial for enabling larger-scale applications in industrial settings.
In educational contexts, carbazole derivatives like 9-methyl-9H-carbazole-3,6-dicarbaldehyde serve as excellent examples for teaching advanced organic chemistry concepts. Their well-defined reactivity patterns and interesting spectroscopic properties make them valuable tools for demonstrating principles of aromatic chemistry, molecular symmetry, and functional group transformations.
The intellectual property landscape surrounding 9-methyl-9H-carbazole-3,6-dicarbaldehyde applications has become increasingly active, with numerous patents filed for its use in various technologies. This activity reflects the compound's commercial potential and the competitive nature of research in advanced materials and specialty chemicals.
Looking ahead, the versatility of 9-methyl-9H-carbazole-3,6-dicarbaldehyde ensures its continued relevance in scientific research and industrial applications. As new synthetic methodologies emerge and application requirements evolve, this compound is poised to play an important role in addressing technological challenges across multiple disciplines, from materials science to medicinal chemistry.
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